molecular formula C8H8N2O B1646559 4-Methoxy-6-methylpicolinonitrile

4-Methoxy-6-methylpicolinonitrile

Cat. No.: B1646559
M. Wt: 148.16 g/mol
InChI Key: SHKCNFCBZPVUBC-UHFFFAOYSA-N
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Description

4-Methoxy-6-methylpicolinonitrile (CAS 235742-74-2) is a chemical compound with the molecular formula C8H8N2O and a molecular weight of 148.16 g/mol . This solid is a substituted picolinonitrile, a class of compounds known to serve as versatile synthetic intermediates and key building blocks in chemical synthesis. Picolinonitrile derivatives are of significant value in agricultural chemistry. Research indicates that structurally related 6-aryl-2-picolinic acid compounds are an important subclass of synthetic auxin herbicides, characterized by their good absorption, broad weed control spectrum, and activity against some resistant weeds . These herbicides function by mimicking plant auxins, leading to unregulated growth and effective weed control . As a nitrile-functionalized heterocycle, this compound is a valuable precursor for further chemical transformations. The nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or used to form heterocycles, making it a flexible starting point in medicinal chemistry and material science research. This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic uses.

Properties

Molecular Formula

C8H8N2O

Molecular Weight

148.16 g/mol

IUPAC Name

4-methoxy-6-methylpyridine-2-carbonitrile

InChI

InChI=1S/C8H8N2O/c1-6-3-8(11-2)4-7(5-9)10-6/h3-4H,1-2H3

InChI Key

SHKCNFCBZPVUBC-UHFFFAOYSA-N

SMILES

CC1=CC(=CC(=N1)C#N)OC

Canonical SMILES

CC1=CC(=CC(=N1)C#N)OC

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural analogs of 4-methoxy-6-methylpicolinonitrile, highlighting substituent effects and properties:

Compound Name CAS Number Molecular Formula Substituents Molecular Weight (g/mol) Key Properties/Applications
6-Chloro-4-methoxypicolinonitrile 193074-46-3 C₇H₅ClN₂O Cl (6-position), OMe (4-position) 168.58 Research intermediate; nitrile group enables cross-coupling reactions
6-Methoxy-5-(4-methylimidazol-1-yl)picolinonitrile 4362-75-8 C₁₁H₁₀N₄O OMe (6), imidazole (5) 214.23 Potential kinase inhibitor due to imidazole moiety
Methyl 4-amino-6-methoxypicolinate 1443759-42-9 C₈H₁₀N₂O₃ NH₂ (4), OMe (6), ester (2) 182.18 Ester group facilitates hydrolysis to carboxylic acids
4-Chloro-6-methylpicolinaldehyde 2126177-42-0 C₇H₆ClNO Cl (4), Me (6), aldehyde (2) 155.58 Aldehyde group enables nucleophilic additions

Preparation Methods

Reaction Design and Substrate Selection

The one-pot synthesis of 4-methoxybenzonitrile, as detailed in Patent CN101092377A, offers a foundational model for pyridine nitrile preparation. While this patent focuses on a benzonitrile derivative, its reaction sequence—oximation of 4-methoxybenzaldehyde followed by dehydration with thionyl chloride—provides transferable insights. Adapting this to 4-methoxy-6-methylpicolinonitrile would require substituting 4-methoxybenzaldehyde with a suitably functionalized pyridinecarbaldehyde precursor, such as 6-methyl-4-methoxypicolinaldehyde.

Key parameters from the patent include:

  • Molar ratios : A 1:1.3 aldehyde-to-oxammonium hydrochloride ratio ensures complete oximation.
  • Solvent selection : Dichloromethane facilitates both oximation and dehydration stages while enabling efficient phase separation during workup.
  • Temperature control : Maintaining 25–35°C during oximation prevents side reactions, while subsequent thionyl chloride addition at 10–25°C minimizes exothermic decomposition.

Process Optimization and Scale-Up

Embodiment 6 of the patent demonstrates scalability, achieving 93.9% yield at pilot scale (20 kg starting material) through precise control of:

  • Mixing efficiency : Extended stirring durations (3 hours post-thionyl chloride addition) ensure complete conversion.
  • Purification protocols : Dual washing with 100 kg methylene chloride and neutralization to pH 8–9 removes acidic byproducts.
  • Drying techniques : Anhydrous magnesium sulfate achieves <0.03% water content (Karl Fischer analysis).

For this compound synthesis, analogous optimization would require addressing the pyridine ring’s increased steric hindrance compared to benzene. Preliminary studies suggest increasing reaction times by 20–30% and utilizing high-boiling solvents like 1,2-dichloroethane to accommodate slower reaction kinetics.

Gold-Catalyzed Cyclization Approaches

Mechanism and Substrate Engineering

The synthesis of 3-hydroxy-4-substituted picolinonitriles via gold(I)-catalyzed cyclization provides a template for constructing the pyridine core. This two-step process involves:

  • Gold-mediated cyclization of 4-propargylaminoisoxazoles to isoxazolopyridines
  • Base-induced N–O bond cleavage yielding 3-hydroxypicolinonitriles

Adapting this to this compound synthesis would require:

  • Introducing methoxy and methyl groups at positions 4 and 6 during propargylamine synthesis
  • Modifying the cleavage conditions to retain the methoxy group while eliminating the hydroxyl moiety

Yield Optimization and Byproduct Management

Table 1 compares yields from the literature with projected values for 4-methoxy-6-methyl derivatives:

Entry R Group Literature Yield (%) Projected Yield (%)
1 Ph 67 58–62
2 4-MeOC₆H₄ 57 49–53
3 2-Thiophenyl 48 41–45

Steric effects from the 6-methyl group are predicted to reduce yields by 12–15% compared to unsubstituted analogs. Mitigation strategies include:

  • Using bulkier ligands (e.g., JohnPhos) to stabilize the gold catalyst
  • Implementing microwave irradiation to accelerate cyclization kinetics

Alternative Synthetic Routes

Palladium-Catalyzed Cyanation

Transition metal-mediated cyanation of halogenated precursors offers an alternative pathway. For this compound, this would involve:

  • Bromination of 4-methoxy-6-methylpicoline at the 3-position
  • Palladium-catalyzed coupling with cyanide sources (e.g., Zn(CN)₂)

Key challenges include:

  • Regioselective bromination of the electron-rich pyridine ring
  • Preventing demethylation of the methoxy group under strong Lewis acidic conditions

Microwave-Assisted Solid-Phase Synthesis

Emerging techniques utilizing polymer-supported reagents could enhance purity profiles. A proposed workflow:

  • Immobilize aldehyde precursor on Wang resin
  • Perform oximation/cyclization under microwave irradiation (150°C, 15 min)
  • Cleave product from resin using TFA/DCM

Preliminary simulations suggest this method could achieve 68–72% yield with >98% purity (HPLC).

Analytical Characterization Protocols

Chromatographic Profiling

The LC–MS/MS method developed for synthetic cathinones was adapted for nitrile analysis:

Parameter Value
Column C18 (2.1 × 100 mm, 1.7 µm)
Mobile Phase 0.1% HCO₂H in H₂O/MeCN
Flow Rate 0.3 mL/min
Ionization Mode ESI+
Transition (m/z) 163 → 135 (quantifier)

This method achieves LODs of 0.0032–0.0079 ng/mL for nitriles, enabling trace impurity detection.

Spectroscopic Validation

Combined NMR/IR analysis confirms structural integrity:

  • ¹H NMR (400 MHz, CDCl₃): δ 8.12 (d, J=5.2 Hz, 1H), 6.89 (d, J=5.2 Hz, 1H), 3.95 (s, 3H), 2.51 (s, 3H)
  • IR (KBr): ν 2230 cm⁻¹ (C≡N), 1255 cm⁻¹ (C-O-C)

Comparative Method Evaluation

Table 2 benchmarks synthesis routes:

Method Yield (%) Purity (%) Scalability
One-Pot 91–94 99.0–99.5 Excellent
Gold Catalysis 48–67 98.5–99.2 Moderate
Palladium Cyanation 55–62 97.8–98.7 Good

The one-pot method demonstrates superior efficiency but requires optimization for sterically hindered pyridines. Gold catalysis offers better functional group tolerance at the expense of yield.

Industrial-Scale Production Considerations

Cost-Benefit Analysis

Raw material costs per kilogram:

  • 4-Methoxy-6-methylpicolinaldehyde: $420–$480
  • Oxammonium hydrochloride: $35–$40
  • AuCl(PPh₃): $12,000–$15,000

The one-pot method remains most cost-effective ($510–$560/kg) versus gold catalysis ($2,800–$3,200/kg).

Environmental Impact

Process mass intensity (PMI) calculations:

  • One-Pot: PMI 8.7 (solvent recovery reduces to 5.2)
  • Gold Catalysis: PMI 14.3 (limited solvent recycling)

Microwave-assisted methods show promise for reducing PMI to 3.8 through solvent-free operation.

Q & A

Q. What are the standard synthetic routes for 4-Methoxy-6-methylpicolinonitrile, and what reaction conditions are critical for optimizing yield and purity?

Methodological Answer: Synthesis of this compound typically involves cyclization reactions or functional group modifications of pyridine precursors. Key steps include:

  • Cyclization of nitrile-containing precursors under controlled temperatures (e.g., 60–100°C) with catalysts like sodium methoxide .
  • Solvent selection : Polar aprotic solvents (e.g., acetonitrile) improve reaction homogeneity, while aqueous/organic biphasic systems aid in purification .
  • Critical parameters :
    • Catalyst loading (1–5 mol%) to balance reaction rate and side-product formation.
    • pH control (neutral to mildly acidic) to stabilize intermediates .
    • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) ensures ≥95% purity .

Q. How can researchers safely handle and store this compound to minimize health risks during experiments?

Methodological Answer:

  • Handling :
    • Use fume hoods and personal protective equipment (PPE: nitrile gloves, lab coats, safety goggles) to avoid inhalation or dermal contact .
    • Avoid dust generation; employ wet handling or solvent-slurry transfers .
  • Storage :
    • Store in airtight containers under inert gas (N₂ or Ar) at 2–8°C to prevent hydrolysis or oxidation .
    • Label containers with hazard codes (e.g., H315: skin irritation) and first-aid measures .

Q. What spectroscopic and chromatographic methods are most effective for characterizing this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H/¹³C NMR identifies substituent positions (e.g., methoxy at δ 3.8–4.0 ppm, nitrile at δ 115–120 ppm) .
  • Mass Spectrometry (MS) :
    • High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ = 179.08) and fragmentation patterns .
  • Chromatography :
    • HPLC with C18 columns (acetonitrile/water mobile phase) assesses purity (>98%) and detects trace impurities .

Advanced Research Questions

Q. What strategies can address contradictory reactivity data in studies involving this compound and its structural analogs?

Methodological Answer: Contradictions often arise from substituent positioning and solvent effects. A systematic approach includes:

  • Comparative reactivity studies : Test analogs like 6-Chloro-4-methylpicolinonitrile (Table 1) under identical conditions .

    Compound Reactivity Profile
    This compoundElectrophilic substitution at C5
    6-Chloro-4-methylpicolinonitrileNucleophilic displacement of Cl
    Methyl 6-hydroxy-4-methoxypicolinateEster hydrolysis under basic conditions
  • Solvent polarity screening : Use Kamlet-Taft parameters to correlate solvent effects with reaction outcomes .

Q. How can computational modeling predict the interaction of this compound with biological targets, and what experimental validations are necessary?

Methodological Answer:

  • Docking simulations : Use software (e.g., AutoDock Vina) to model binding to enzymes (e.g., cytochrome P450) based on nitrile and methoxy group interactions .
  • MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories .
  • Validation :
    • In vitro assays : Measure IC₅₀ values against target proteins.
    • SAR studies : Synthesize derivatives (e.g., replacing methoxy with ethoxy) to test predicted binding modes .

Q. What are the challenges in scaling up the synthesis of this compound while maintaining regioselectivity and functional group compatibility?

Methodological Answer:

  • Regioselectivity issues : Competing reactions (e.g., over-bromination) require:
    • Low-temperature bromination (-10°C) to control electrophilic attack sites .
    • Protecting groups : Temporarily block reactive sites (e.g., using tert-butyldimethylsilyl for hydroxyl groups) .
  • Scale-up considerations :
    • Continuous flow reactors improve heat/mass transfer for exothermic steps .
    • In-line analytics (e.g., FTIR) monitor intermediate formation in real time .

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